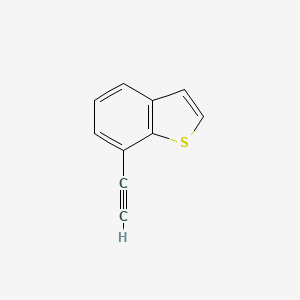

7-Ethynyl-1-benzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Ethynyl-1-benzothiophene is a derivative of benzothiophene . Benzothiophenes are a promising class of organosulfur compounds that have diverse applications in medicinal chemistry and materials science . They are present in many natural products and have served in a broad range of research fields .

Molecular Structure Analysis

The molecular structure of benzothiophenes has been studied theoretically using different levels of quantum-mechanical calculations based on Hartree–Fock and density functional theory (DFT) approximations . The molecular structures, dipole moments, thermodynamic properties, and vibration normal modes agree well with the available experimental data and predict the non-available values .Chemical Reactions Analysis

Benzothiophenes can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . Upon the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .Scientific Research Applications

Electrochemical Synthesis

7-Ethynyl-1-benzothiophene can be used in the electrochemically-promoted synthesis of benzothiophene motifs . This process involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate . This method is efficient and green, making it highly desirable for the synthesis of functional benzothiophene derivatives .

Medicinal Chemistry

Benzothiophenes, including 7-Ethynyl-1-benzothiophene, have diverse applications in medicinal chemistry . They are present in many natural products and have been reported to possess a wide range of therapeutic properties . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Materials Science

In the field of materials science, benzothiophenes are used in the fabrication of light-emitting diodes . This makes 7-Ethynyl-1-benzothiophene a potential candidate for use in the development of new electronic devices.

Corrosion Inhibitors

Thiophene derivatives, including 7-Ethynyl-1-benzothiophene, are used as inhibitors of corrosion of metals . This makes them valuable in industries where metal corrosion is a significant issue.

Photochromic Compounds

7-Ethynyl-1-benzothiophene can be used in the synthesis of photochromic compounds . These compounds change color when exposed to light, making them useful in a variety of applications, including optical data storage and photo-switchable devices .

Drug Development

Several commercially available drugs contain a thiophene nucleus . Therefore, 7-Ethynyl-1-benzothiophene could potentially be used in the development of new drugs.

Mechanism of Action

Target of Action

Benzothiophene derivatives, which include 7-ethynyl-1-benzothiophene, are known to have diverse applications in medicinal chemistry .

Mode of Action

Benzothiophene derivatives are synthesized using coupling reactions and electrophilic cyclization reactions . This suggests that the interaction of 7-Ethynyl-1-benzothiophene with its targets could involve similar chemical reactions.

Biochemical Pathways

Benzothiophene derivatives are known to have diverse applications in medicinal chemistry and materials science . This suggests that 7-Ethynyl-1-benzothiophene could potentially affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

aureus and potential as antifungal agents . This suggests that 7-Ethynyl-1-benzothiophene could potentially have similar effects.

Future Directions

Benzothiophenes have diverse applications in medicinal chemistry and materials science, and they are present in many natural products . The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . Future research may focus on developing novel and green methods for such functional benzothiophene derivatives .

properties

IUPAC Name |

7-ethynyl-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUAQDUKODVULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethynyl-1-benzothiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2698105.png)

![(E)-1-[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride](/img/structure/B2698109.png)

![4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B2698114.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2698117.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698123.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2698124.png)